Cas no 62222-38-2 (5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid)

5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid is a pyrimidine derivative with notable applications in medicinal chemistry and organic synthesis. Its structure features a phenyl substituent at the 2-position and hydroxyl groups at the 5- and 6-positions, contributing to its reactivity as a versatile intermediate. The carboxylic acid moiety enhances its utility in coupling reactions and metal coordination, making it valuable for constructing complex heterocyclic frameworks. This compound exhibits potential as a precursor for biologically active molecules, including enzyme inhibitors or chelating agents. Its well-defined chemical properties and stability under controlled conditions ensure reproducibility in research and industrial applications.
5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid structure
62222-38-2 structure
Product name:5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid
CAS No:62222-38-2
MF:C11H8N2O4
Molecular Weight:232.1922
MDL:MFCD09701383
CID:453789
PubChem ID:135406878

5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-hydroxy-6-oxo-2-phenyl-
    • 5,6-Dihydroxy-2-phenyl-pyrimidine-4-carboxylic acid
    • 5-hydroxy-4-oxo-2-phenyl-1H-pyrimidine-6-carboxylic acid
    • 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid
    • pyrimidinol carboxylic acid, 6
    • BDBM33414
    • 3040AJ
    • BDBM50121869
    • NE64315
    • SY040243
    • AK156529
    • AX8290786
    • 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylicAcid
    • 6-(dihydroxymethylidene)-
    • 5-Hydroxy-6-oxo-2-phenyl-3,6-dihydropyrimidine-4-carboxylic acid
    • AKOS022658011
    • 62222-38-2
    • A918078
    • 5-HYDROXY-6-OXO-2-PHENYL-1H-PYRIMIDINE-4-CARBOXYLIC ACID
    • AC2027
    • CS-12213
    • FT-0757834
    • SB37969
    • MFCD09701383
    • SCHEMBL3835083
    • DTXSID50333411
    • CS-0156390
    • CHEMBL440562
    • DB-073071
    • 5-hydroxy-6-oxo-2-phenyl-3H-pyrimidine-4-carboxylic acid
    • MDL: MFCD09701383
    • インチ: 1S/C11H8N2O4/c14-8-7(11(16)17)12-9(13-10(8)15)6-4-2-1-3-5-6/h1-5,14H,(H,16,17)(H,12,13,15)
    • InChIKey: ZCILTNACHNCSCB-UHFFFAOYSA-N
    • SMILES: O([H])C1C(N([H])C(C2C([H])=C([H])C([H])=C([H])C=2[H])=NC=1C(=O)O[H])=O

計算された属性

  • 精确分子量: 232.04844
  • 同位素质量: 232.04840674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 419
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 99

じっけんとくせい

  • 密度みつど: 1.5±0.1 g/cm3
  • ゆうかいてん: NA
  • Boiling Point: 352.1±42.0 °C at 760 mmHg
  • フラッシュポイント: 166.8±27.9 °C
  • PSA: 98.99
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid Security Information

5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB514778-250 mg
5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid; .
62222-38-2
250MG
€186.20 2023-04-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X57585-100mg
5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid
62222-38-2 95%
100mg
¥186.0 2024-07-18
eNovation Chemicals LLC
Y1132372-5g
5,6-Dihydroxy-2-phenyl-pyrimidine-4-carboxylic acid
62222-38-2 95%
5g
$1335 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X57585-1g
5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid
62222-38-2 95%
1g
¥993.0 2024-07-18
eNovation Chemicals LLC
Y1132372-500mg
5,6-Dihydroxy-2-phenyl-pyrimidine-4-carboxylic acid
62222-38-2 95%
500mg
$240 2024-07-28
TRC
D458915-50mg
5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic Acid
62222-38-2
50mg
$ 115.00 2022-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YZ291-250mg
5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid
62222-38-2 95+%
250mg
1417CNY 2021-05-07
Chemenu
CM123333-1g
5,6-dihydroxy-2-phenylpyrimidine-4-carboxylic acid
62222-38-2 95%
1g
$*** 2023-05-30
Alichem
A089000912-5g
5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid
62222-38-2 95%
5g
$1326.15 2023-09-01
Alichem
A089000912-250mg
5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid
62222-38-2 95%
250mg
$161.70 2023-09-01

5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid 関連文献

5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acidに関する追加情報

Introduction to 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid (CAS No: 62222-38-2)

5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No) 62222-38-2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic organic molecule, featuring a pyrimidine core with hydroxyl and phenyl substituents, has garnered attention due to its versatile structural framework and potential biological activities. The compound’s unique arrangement of functional groups makes it a valuable scaffold for the development of novel therapeutic agents, particularly in the realm of medicinal chemistry.

The structural motif of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid consists of a six-membered aromatic ring system containing two hydroxyl groups at the 5- and 6-positions, a phenyl group at the 2-position, and a carboxylic acid moiety at the 4-position. This configuration endows the molecule with distinct electronic and steric properties, which can be exploited in drug design. The presence of multiple chiral centers and polar functional groups further enhances its synthetic appeal and potential pharmacological interactions.

In recent years, there has been growing interest in pyrimidine derivatives as pharmacophores due to their broad spectrum of biological activities. Pyrimidines are fundamental components of nucleic acids and serve as precursors for numerous bioactive molecules. Among these derivatives, 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid has emerged as a promising candidate for further exploration in medicinal chemistry. Its structural features suggest potential applications in the inhibition of enzyme activity, modulation of signaling pathways, and interaction with biological targets.

One of the most compelling aspects of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid is its versatility as a synthetic intermediate. The carboxylic acid group at the 4-position allows for facile derivatization through esterification, amidation, or coupling reactions, enabling the creation of diverse analogs with tailored properties. Additionally, the hydroxyl groups provide opportunities for hydrogen bonding interactions, which are crucial for binding affinity in drug design. The phenyl ring contributes to hydrophobic interactions and can be modified to enhance solubility or target specificity.

Recent advancements in computational chemistry and molecular modeling have facilitated the rational design of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid derivatives. These tools allow researchers to predict binding modes and optimize molecular interactions with biological targets such as enzymes and receptors. For instance, studies have demonstrated that modifications to the phenyl ring or introduction of additional functional groups can significantly alter the pharmacokinetic properties of pyrimidine-based compounds. This underscores the importance of structure-activity relationships (SAR) in developing effective therapeutic agents.

The pharmaceutical industry has shown particular interest in 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid due to its potential in addressing unmet medical needs. Researchers have explored its derivatives as inhibitors of kinases, proteases, and other enzymes implicated in diseases such as cancer and inflammation. Preliminary studies suggest that certain analogs exhibit inhibitory activity against targets relevant to metabolic disorders and neurodegenerative conditions. These findings highlight the compound’s therapeutic promise and justify further preclinical investigation.

Synthetic methodologies for 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid have been refined over time to achieve high yields and purity. Traditional approaches involve multi-step organic synthesis starting from readily available precursors such as malonates or barbiturates. However, modern techniques like catalytic asymmetric synthesis have enabled more efficient production routes with improved enantioselectivity. These advancements not only streamline the preparation process but also enhance scalability for industrial applications.

The role of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid in drug discovery extends beyond its use as a standalone compound. It serves as a key intermediate in the synthesis of more complex molecules with enhanced pharmacological profiles. For example, coupling this compound with heterocycles such as indoles or quinolines can yield hybrid structures with novel biological activities. Such combinatorial strategies are increasingly employed in medicinal chemistry to discover next-generation therapeutics.

In conclusion,5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid (CAS No: 62222-38-2) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural features, synthetic accessibility, and biological relevance make it a valuable asset for medicinal chemists seeking to design innovative therapeutic agents. As our understanding of molecular interactions continues to evolve,5,6-Dihydroxy-2-phenylpyrimidine derivatives will undoubtedly play an important role in addressing future challenges in healthcare.

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